molecular formula C8H10ClN B1296576 1-(2-Chlorophenyl)ethanamine CAS No. 39959-67-6

1-(2-Chlorophenyl)ethanamine

Cat. No. B1296576
CAS RN: 39959-67-6
M. Wt: 155.62 g/mol
InChI Key: RJPLGQTZHLRZGX-UHFFFAOYSA-N
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Description

“1-(2-Chlorophenyl)ethanamine” is a chemical compound with the molecular formula C8H10ClN . It has an average mass of 155.625 Da and a monoisotopic mass of 155.050171 Da . The InChI code for this compound is 1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3 .


Synthesis Analysis

The synthesis of a similar compound, ketamine, which has a structure related to “1-(2-Chlorophenyl)ethanamine”, has been reported . The synthesis involves several steps, starting with the reaction of cyclohexanone with 2-chlorophenyl magnesium bromide reagent, followed by dehydration in the presence of an acidic ionic liquid . The synthesized alkene is then oxidized by potassium permanganate to give the corresponding hydroxy ketone intermediate . The imination of this intermediate by methyl amine and finally the rearrangement of the obtained imine at elevated temperature results in the synthesis of ketamine .


Molecular Structure Analysis

The molecular structure of “1-(2-Chlorophenyl)ethanamine” consists of a two-ring system with a chlorine atom attached to one of the rings . The InChI key for this compound is RJPLGQTZHLRZGX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

“1-(2-Chlorophenyl)ethanamine” is a solid at room temperature . It has a density of 1.106 g/mL at 25 °C (lit.) . The compound should be stored in a dark place, under an inert atmosphere, at 2-8°C .

Scientific Research Applications

Biocidal Properties

1-(2-Chlorophenyl)ethanamine and its derivatives show promise in biocidal applications. For example, 2-(Decylthio)ethanamine hydrochloride, a derivative, demonstrates broad-spectrum activity against bacteria, fungi, and algae, and also possesses biofilm and corrosion inhibition properties. This makes it suitable for use in various recirculating cooling water systems (Walter & Cooke, 1997).

Pharmaceutical Synthesis

1-(2-Chlorophenyl)ethanamine is a key intermediate in synthesizing pharmaceutical compounds. For instance, it has been used in the synthesis of chalcones with antiamoebic activity. These compounds have shown effectiveness against Entamoeba histolytica and were tested for cytotoxicity against A549 lung cancer cells (Zaidi et al., 2015).

Environmental Impact Studies

Research has been conducted on the environmental impact of 1,1,1-trichloro-2,2-bis(p-chlorophenyl)ethane (DDT) and its metabolites, including 1-(2-Chlorophenyl)ethanamine derivatives. For example, a study investigated the association between maternal serum levels of DDT metabolite DDE and fetal loss, indicating potential adverse effects (Longnecker et al., 2005).

Chemical Synthesis and Drug Development

The chemical structure of 1-(2-Chlorophenyl)ethanamine allows it to be a crucial intermediate in the synthesis of various drugs. An example is its use in the novel synthesis of Lorcaserin, an anti-obesity drug. This synthesis approach offers a convenient and economical procedure, suitable for large-scale production (Zhu et al., 2015).

Safety And Hazards

The compound is classified as Eye Dam. 1 according to GHS classification . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-(2-chlorophenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN/c1-6(10)7-4-2-3-5-8(7)9/h2-6H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJPLGQTZHLRZGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305986
Record name 1-(2-chlorophenyl)ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyl)ethanamine

CAS RN

39959-67-6
Record name 39959-67-6
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Record name 1-(2-chlorophenyl)ethanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Chlorophenyl)ethanamine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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